2-(Triphenylstannyl)acetophenone
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Overview
Description
2-(Triphenylstannyl)acetophenone is an organotin compound with the molecular formula C26H22OSn and a molecular weight of 469.155 g/mol This compound is characterized by the presence of a triphenylstannyl group attached to the acetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triphenylstannyl)acetophenone typically involves the reaction of acetophenone with triphenyltin chloride in the presence of a base. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Triphenylstannyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acetophenone oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized acetophenone derivatives .
Scientific Research Applications
2-(Triphenylstannyl)acetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Triphenylstannyl)acetophenone involves its interaction with specific molecular targets. In biological systems, it can affect cell membrane permeability and disrupt cellular processes, leading to antimicrobial and antifungal effects. The compound’s ability to form stable complexes with various substrates makes it a valuable tool in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler analog without the triphenylstannyl group, used widely in organic synthesis and as a fragrance ingredient.
Triphenyltin Chloride: A related organotin compound used as a reagent in organic synthesis and as a biocide.
Uniqueness
Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a compound of significant interest in various research fields .
Properties
CAS No. |
91258-10-5 |
---|---|
Molecular Formula |
C26H22OSn |
Molecular Weight |
469.2 g/mol |
IUPAC Name |
1-phenyl-2-triphenylstannylethanone |
InChI |
InChI=1S/C8H7O.3C6H5.Sn/c1-7(9)8-5-3-2-4-6-8;3*1-2-4-6-5-3-1;/h2-6H,1H2;3*1-5H; |
InChI Key |
BXQVWEFFNUWDTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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